Mycophenolate Mofetil vs. Azathioprine: Quantifying Acute Rejection Risk Reduction in Renal Transplantation
Mycophenolate mofetil (MMF) demonstrates a statistically significant reduction in acute rejection episodes compared to azathioprine (AZA) in renal transplant recipients. In a pivotal US study (N=499) with anti-thymocyte globulin induction, MMF 2 g/day reduced biopsy-proven acute rejection to 19.8% compared to 38.0% for AZA (1-2 mg/kg/day), representing an absolute risk reduction of 18.2% [1]. Similarly, a European/Canadian study (N=503) without induction showed biopsy-proven rejection rates of 19.7% for MMF 2 g/day versus 35.5% for AZA (100-150 mg/day), an absolute reduction of 15.8% [1]. This comparative benefit is consistent across multiple trials, establishing MMF's superior efficacy in preventing early acute rejection.
| Evidence Dimension | Incidence of Biopsy-Proven Acute Rejection at 6 Months |
|---|---|
| Target Compound Data | 19.8% (MMF 2 g/day) and 19.7% (MMF 2 g/day) |
| Comparator Or Baseline | 38.0% (AZA 1-2 mg/kg/day) and 35.5% (AZA 100-150 mg/day) |
| Quantified Difference | Absolute risk reduction of 18.2% and 15.8%, respectively. |
| Conditions | Two separate multicenter, randomized, controlled trials in de novo renal transplant recipients receiving cyclosporine and corticosteroids. US study included anti-thymocyte globulin induction; European/Canadian study did not. |
Why This Matters
This large, statistically significant reduction in acute rejection directly translates to improved short-term graft outcomes, justifying the selection of MMF over AZA for standard immunosuppressive protocols in renal transplantation.
- [1] Mycophenolate Mofetil (Mylan Institutional LLC): FDA Package Insert. 2025. Table 13. View Source
